molecular formula C142H239N47O46 B3028706 Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt CAS No. 28152-90-1

Proinsulin C-Peptide (31-63) (porcine) trifluoroacetate salt

Cat. No. B3028706
CAS RN: 28152-90-1
M. Wt: 3340.7 g/mol
InChI Key: FKVAVYJOGSUWDH-MGLSOICHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proinsulin C-Peptide (31-63) is a peptide fragment derived from the cleavage product of porcine proinsulin. Initially, it was considered to have no significant biological activity, but recent studies have revealed its functional relevance . This peptide plays a crucial role in the efficient assembly, folding, and processing of insulin within the endoplasmic reticulum.


Synthesis Analysis

The synthesis of Proinsulin C-Peptide (31-63) involves the precise cleavage of porcine proinsulin. Researchers have characterized its amino acid sequence, which contributes to our understanding of its structure and function .


Molecular Structure Analysis

The molecular formula of Proinsulin C-Peptide (31-63) is C₁₄₂H₂₃₉N₄₇O₄₆ , with a molecular weight of approximately 3340.70 g/mol . Its sequence corresponds to the amino acids RREAENPQAGAVELGGGLGGLQALALEGPPQKR .

Scientific Research Applications

Sequence Analysis and Structural Studies

  • Proinsulin C-Peptide Extraction and Sequence Analysis : Human proinsulin C-peptide, similar in nature to porcine C-peptide, was extracted and purified from the human pancreas. Amino acid sequence analysis identified a 31-residue sequence, highlighting the intricate structure of C-peptide in proinsulin (Oyer, Peterson, Cho, & Steiner, 1971).
  • Comparative Sequence Analysis Across Species : The amino acid sequences of C-peptides from different species, including monkeys, sheep, and dogs, were determined and compared with those of humans, bovines, and porcines, revealing significant interspecies variability in C-peptide sequences (Peterson, Nehrlich, Oyer, & Steiner, 1972).

Immunology and Biochemical Properties

  • Immunological Studies of Proinsulin and C-Peptides : Comparative immunology of bovine, porcine, and human proinsulins and C-peptides was studied, indicating unique immunological determinants due to variability in amino acid sequences of proinsulin connecting segments across species (Rubenstein, Welbourne, Mako, Melani, & Steiner, 1970).

Synthesis and Structural Insights

  • Synthesis of C-Peptides and Proinsulin : The synthesis of human, dog, rat, and duck C-peptides and preliminary results on the total synthesis of human proinsulin, including porcine proinsulin, were described. These syntheses contribute to understanding the structure and function of proinsulin and C-peptides in different species (Yanaihara, Yanaihara, Sakagami, Sakura, Hashimoto, & Nishida, 1978).

Physiological Role and Mechanism

  • Role of C-Peptide in Insulin Folding and Function : Research on human proinsulin indicated that the C-peptide plays a significant role in the correct arrangement of insulin's structure, suggesting that C-peptide is not merely a by-product of insulin biosynthesis but a hormonally-active peptide itself (Son, 2012).

properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H239N47O46/c1-67(2)54-89(121(216)162-62-104(196)160-64-107(199)171-91(56-69(5)6)132(227)177-82(33-40-98(145)190)123(218)168-76(16)116(211)182-92(57-70(7)8)131(226)169-77(17)117(212)183-93(58-71(9)10)133(228)175-81(36-43-109(201)202)120(215)164-66-108(200)187-51-25-32-97(187)138(233)189-53-24-31-96(189)135(230)179-84(35-42-100(147)192)128(223)174-79(27-18-19-47-143)127(222)181-88(139(234)235)29-22-50-157-142(153)154)170-106(198)63-159-102(194)60-158-103(195)61-163-122(217)90(55-68(3)4)184-129(224)87(39-46-112(207)208)180-136(231)113(72(11)12)186-118(213)74(14)165-105(197)65-161-114(209)73(13)166-124(219)83(34-41-99(146)191)178-134(229)95-30-23-52-188(95)137(232)94(59-101(148)193)185-130(225)86(38-45-111(205)206)172-115(210)75(15)167-125(220)85(37-44-110(203)204)176-126(221)80(28-21-49-156-141(151)152)173-119(214)78(144)26-20-48-155-140(149)150/h67-97,113H,18-66,143-144H2,1-17H3,(H2,145,190)(H2,146,191)(H2,147,192)(H2,148,193)(H,158,195)(H,159,194)(H,160,196)(H,161,209)(H,162,216)(H,163,217)(H,164,215)(H,165,197)(H,166,219)(H,167,220)(H,168,218)(H,169,226)(H,170,198)(H,171,199)(H,172,210)(H,173,214)(H,174,223)(H,175,228)(H,176,221)(H,177,227)(H,178,229)(H,179,230)(H,180,231)(H,181,222)(H,182,211)(H,183,212)(H,184,224)(H,185,225)(H,186,213)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,234,235)(H4,149,150,155)(H4,151,152,156)(H4,153,154,157)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,113-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVAVYJOGSUWDH-MGLSOICHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H239N47O46
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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